molecular formula C5H5IN2 B1302334 4-Amino-3-iodopyridine CAS No. 88511-27-7

4-Amino-3-iodopyridine

Cat. No.: B1302334
CAS No.: 88511-27-7
M. Wt: 220.01 g/mol
InChI Key: ZGOCEDVVZKFHSY-UHFFFAOYSA-N
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Description

4-Amino-3-iodopyridine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and an iodine atom at the third position on the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry .

Scientific Research Applications

4-Amino-3-iodopyridine is utilized in various scientific research applications, including:

Safety and Hazards

4-Amino-3-iodopyridine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . It should be stored in a dry, cool, and well-ventilated place, and kept away from strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-iodopyridine typically involves the iodination of 4-Aminopyridine. One common method includes the reaction of 4-Aminopyridine with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be employed to introduce the iodine atom onto the pyridine ring .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Amino-3-iodopyridine is primarily related to its role as an intermediate in chemical reactions. It acts as a precursor for the synthesis of various biologically active molecules. The iodine atom on the pyridine ring facilitates its participation in cross-coupling reactions, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

  • 4-Amino-3-chloropyridine
  • 4-Amino-3-bromopyridine
  • 4-Amino-3-fluoropyridine

Comparison: 4-Amino-3-iodopyridine is unique due to the presence of the iodine atom, which is larger and more polarizable compared to chlorine, bromine, and fluorine. This makes it more reactive in certain types of chemical reactions, such as cross-coupling reactions. Additionally, the iodine atom can be easily substituted, providing versatility in synthetic applications .

Properties

IUPAC Name

3-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOCEDVVZKFHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363976
Record name 4-Amino-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-27-7
Record name 3-Iodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88511-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-amino-3-iodopyridine in the synthesis of meso-5-azaindolyl-appended Zn(II) porphyrins?

A1: this compound serves as a key building block in a palladium-catalyzed annulation reaction with meso-hexynyl Zn(II) porphyrin. [] This reaction efficiently forms a new five-membered nitrogen-containing ring, resulting in the formation of meso-3-(5-azaindolyl)-substituted Zn(II) porphyrin as the major product. [] Essentially, the this compound molecule provides the structural framework for incorporating the 5-azaindolyl moiety into the porphyrin system.

Q2: Are there any other examples of this compound being used in similar reactions?

A2: Yes, the research paper highlights the versatility of this reaction by demonstrating its applicability with other aromatic compounds. [] For instance, 2-iodoaniline and 2-iodophenol also undergo the palladium-catalyzed [3 + 2] annulation with meso-hexynyl Zn(II) porphyrin. [] This results in the successful synthesis of meso-indolyl- and benzofuranyl-substituted Zn(II) porphyrins, respectively. [] This showcases the broader potential of using this compound and similar compounds for creating diverse porphyrin derivatives with potentially unique properties.

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